Tert-butyl 2-(hex-5-en-1-yloxy)acetate
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Overview
Description
Tert-butyl 2-(hex-5-en-1-yloxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetate group, and a hex-5-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hex-5-en-1-yloxy)acetate typically involves the esterification of tert-butyl acetate with hex-5-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the esterification, thereby driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hex-5-en-1-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-en-1-yloxy group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: Amides or thioesters depending on the nucleophile.
Scientific Research Applications
Tert-butyl 2-(hex-5-en-1-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hex-5-en-1-yloxy)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and acid. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown to the products.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the hex-5-en-1-yloxy group.
Hexyl acetate: Contains a hexyl group instead of the hex-5-en-1-yloxy group.
Tert-butyl hexanoate: Similar but with a hexanoate group instead of the hex-5-en-1-yloxy group.
Uniqueness
Tert-butyl 2-(hex-5-en-1-yloxy)acetate is unique due to the presence of both a tert-butyl group and a hex-5-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and potential bioactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
tert-butyl 2-hex-5-enoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-6-7-8-9-14-10-11(13)15-12(2,3)4/h5H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBZMQTAXIGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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